molecular formula C23H24N2O5S B11346151 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346151
M. Wt: 440.5 g/mol
InChI Key: GVTSSSQJTDLXPD-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, methoxyphenyl, and oxazole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the methoxyphenyl and oxazole carboxamide groups. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its various functional groups may interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups may bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE include other thiolane, methoxyphenyl, and oxazole derivatives. These compounds may share similar chemical properties and reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-16-3-5-17(6-4-16)14-25(19-11-12-31(27,28)15-19)23(26)21-13-22(30-24-21)18-7-9-20(29-2)10-8-18/h3-10,13,19H,11-12,14-15H2,1-2H3

InChI Key

GVTSSSQJTDLXPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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